molecular formula C15H15FN2O2 B2677526 Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate CAS No. 123345-71-1

Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B2677526
CAS No.: 123345-71-1
M. Wt: 274.295
InChI Key: VDTGPKSNSIDZEO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety. The 3-position of the pyrazole is substituted with an ethyl ester group, while the 1-position bears a 4-fluorophenyl substituent. This structural framework is critical for its physicochemical and pharmacological properties. The compound (CAS 123345-71-1) has a molecular weight of 274.29 g/mol and is commercially available for research purposes .

The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug discovery. Its synthesis likely involves cyclocondensation of hydrazine derivatives with cyclopentanone precursors, followed by functionalization at the 1-position .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-15(19)14-12-4-3-5-13(12)18(17-14)11-8-6-10(16)7-9-11/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTGPKSNSIDZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 5-[3-(4-fluorophenyl)-3-oxopropinyl]anthranilate with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as pyridine and a dehydrating agent like thionyl chloride in benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methodologies, such as the use of heterogeneous catalytic systems and ligand-free systems, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate has been investigated for its potential therapeutic properties. Research highlights its role in various biological activities:

Antimicrobial Activity

Studies indicate that pyrazole derivatives exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various microbial strains, suggesting potential applications in developing new antibiotics or antifungal agents.

Anti-inflammatory Properties

Research has demonstrated that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways. Comparative analyses have shown that some derivatives possess IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium .

Agricultural Applications

The compound's structural characteristics suggest potential uses in agriculture:

Fungicidal Activity

Research indicates that pyrazole derivatives can exhibit fungicidal properties. A study by Ming Li (2005) reported the synthesis of related compounds that not only regulated plant growth but also demonstrated significant antifungal activity. This suggests that this compound could be beneficial for crop protection.

Plant Growth Regulation

The compound's ability to influence plant growth makes it a candidate for use in agricultural formulations aimed at enhancing crop yields and resistance to pests.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

StudyFindings
Ming Li (2005)Reported synthesis of structurally related compounds with fungicidal activities and plant growth regulation.
Sivaramakarthikeyan et al. (2022)Evaluated anti-inflammatory properties showing significant inhibition of COX enzymes comparable to standard drugs.

Data Table: Summary of Biological Activities

Activity TypeReferenceFindings
AntimicrobialIovu et al. (2003)Exhibited fungicidal properties
Anti-inflammatorySivaramakarthikeyan et al. (2022)Significant COX inhibition; comparable to diclofenac sodium
Plant Growth RegulationMing Li (2005)Regulated growth and demonstrated fungicidal activity

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents at the 1-position and modifications to the fused ring system. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name 1-Position Substituent Additional Modifications Molecular Weight (g/mol) Key Properties
Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate 4-Fluorophenyl None 274.29 Moderate lipophilicity; enhanced metabolic stability
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (Base compound) H None 208.23 Lower lipophilicity; used as a synthetic intermediate
Ethyl 8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo-[6,7]cyclohepta[1,2-c]pyrazole-3-carboxylate 2,4-Dichlorophenyl Chloro at C8; benzo-fused ring 440.72 High lipophilicity; potential CNS activity (e.g., cannabinoid receptor probes)
Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate tert-Pentyl Ketone at C5 278.34 Increased steric bulk; potential for hydrogen bonding via ketone

Physicochemical and Pharmacological Properties

  • Lipophilicity: The 4-fluorophenyl substituent in the target compound balances lipophilicity and polarity, improving membrane permeability compared to the non-substituted base compound . The dichlorophenyl analog (Table 1) exhibits higher logP due to halogenation, which may enhance blood-brain barrier penetration but raises toxicity concerns .
  • Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs. In contrast, the tert-pentyl group in the 5-oxo derivative may slow metabolic clearance due to steric hindrance .

Biological Activity

Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS No. 123345-71-1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H15FN2O2
  • Molecular Weight : 274.29 g/mol
  • Structure : The compound features a tetrahydrocyclopenta structure fused with a pyrazole ring, which contributes to its unique biological properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains. For instance, a related study showed that pyrazole derivatives could effectively inhibit the Type III secretion system (T3SS) in pathogenic bacteria such as E. coli, which is crucial for their virulence .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

Anticancer Potential

Preliminary data suggest that this compound may have anticancer properties. In cell line studies, it exhibited cytotoxic effects against various cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms involved further investigations into the modulation of signaling pathways associated with cell survival and apoptosis .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and virulence.
  • Modulation of Immune Response : By affecting cytokine production and immune cell activation.
  • Induction of Apoptosis in Cancer Cells : Influencing pathways such as the mitochondrial pathway of apoptosis.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2020)Demonstrated inhibition of T3SS in E. coli using pyrazole derivatives; indicated potential for developing new antimicrobials .
PMC3051690 (2010)Reported synthesis and biological evaluation of pyrazole derivatives; highlighted antimicrobial activity against Gram-positive and Gram-negative bacteria .
Sigma-Aldrich DataProvided structural and chemical data supporting the synthesis and characterization of similar compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • The compound is typically synthesized via cyclocondensation reactions. For example, microwave-assisted protocols (80–100°C, 10–12 hours) using ethanol as a solvent and hydrazine derivatives (e.g., 2,4-dichlorophenylhydrazine) have achieved yields >90% . Traditional methods may require longer reaction times (24–48 hours) with lower yields (~70–80%). Catalysts like Pd(PPh₃)₄ are critical for coupling reactions involving aryl halides .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming bond lengths, angles, and stereochemistry . LC-MS and ¹H/¹³C-NMR are used for purity assessment and functional group identification. For example, NMR signals at δ 7.3–7.5 ppm (aromatic protons) and δ 4.1–4.3 ppm (ethyl ester) are characteristic .

Q. What pharmacological targets are associated with this compound’s structural analogs?

  • Fluorophenyl-substituted pyrazoles often target serotonin receptors (5-HT₂A/5-HT₆) and cannabinoid receptors (CB1R) . For example, analogs with trifluoromethyl groups show high CB1R binding affinity (IC₅₀ < 50 nM) . The 4-fluorophenyl moiety enhances metabolic stability and receptor selectivity .

Advanced Research Questions

Q. How can continuous-flow hydrogenolysis improve the synthesis of intermediates for this compound?

  • Continuous-flow systems with Pd/C or Raney Ni catalysts achieve >97% yield in hydrogenolysis of benzyl-protected intermediates (e.g., N-benzyl derivatives) under mild conditions (40–60°C, 10–20 bar H₂). This method reduces side reactions (e.g., over-reduction) compared to batch reactors .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Discrepancies in NMR or MS data (e.g., unexpected peaks) may arise from tautomerism or residual solvents . Strategies include:

  • Variable-temperature NMR to identify dynamic processes.
  • High-resolution MS (HRMS) to distinguish isotopic patterns from impurities.
  • DSC/TGA to detect solvates or polymorphs .

Q. How do electronic effects of substituents (e.g., 4-fluorophenyl) influence the compound’s reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., -F) activate the pyrazole ring for Suzuki-Miyaura couplings by increasing electrophilicity at the C3 position. For example, coupling with 4-iodobenzoate under Pd catalysis achieves 79% yield . Steric hindrance from bulky substituents (e.g., trifluoromethyl) may require ligand optimization (e.g., XPhos) .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Silica gel chromatography (hexane/EtOAc gradients) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution. Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET predictors (e.g., SwissADME) estimate:

  • LogP : ~2.5 (moderate lipophilicity).
  • GI absorption : High (>80%).
  • CYP inhibition risk : Low for CYP3A4 but moderate for CYP2D6 .
    • Docking studies (AutoDock Vina) identify binding poses at target receptors .

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